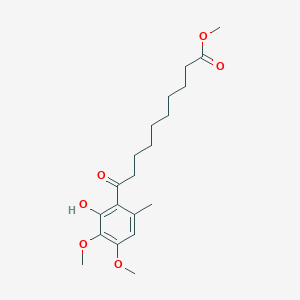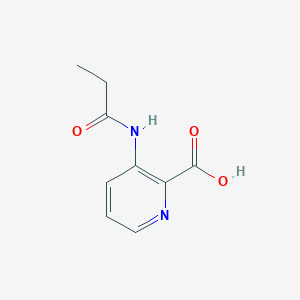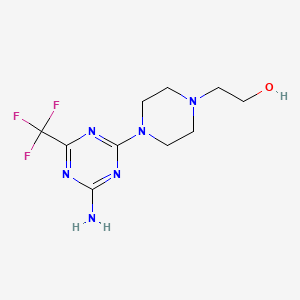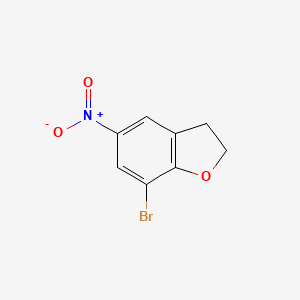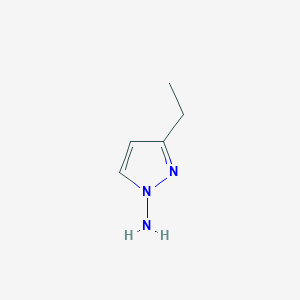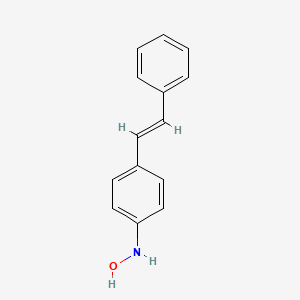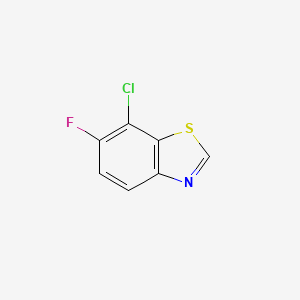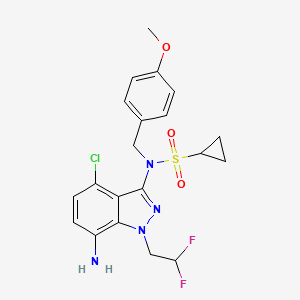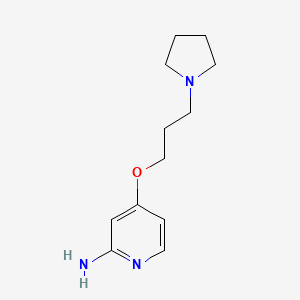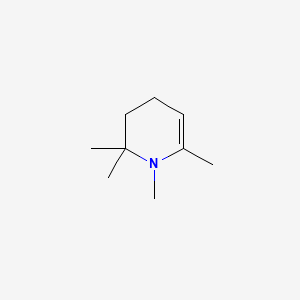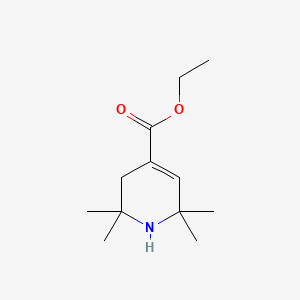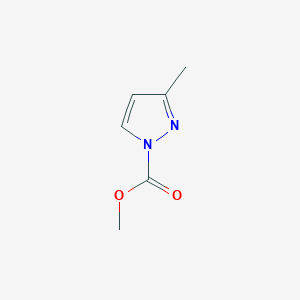
2-Ethyl-6,6-dimethylcyclohexa-1,3-diene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- is a chemical compound with the molecular formula C11H15ClO. This compound is characterized by a cyclohexadiene ring substituted with an ethyl group and two methyl groups, along with a carbonyl chloride functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
The synthesis of 1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-cyclohexadiene with carbonyl chloride in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to produce the compound efficiently. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize the production rate and minimize the formation of by-products .
Analyse Des Réactions Chimiques
1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The carbonyl chloride group in the compound makes it susceptible to nucleophilic substitution reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The cyclohexadiene ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex structures .
Comparaison Avec Des Composés Similaires
1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- can be compared with other similar compounds, such as:
1,3-Cyclohexadiene-1-carbonyl chloride: Lacks the ethyl and methyl substitutions, making it less sterically hindered and potentially more reactive in certain reactions.
2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxylate: This compound has similar structural features but differs in the functional group, which can lead to different reactivity and applications.
Cyclohexa-1,3-diene: A simpler compound without the carbonyl chloride group, used primarily in cycloaddition reactions.
The unique structural features of 1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- make it valuable for specific applications where its reactivity and steric properties are advantageous.
Propriétés
Numéro CAS |
57935-26-9 |
|---|---|
Formule moléculaire |
C11H15ClO |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
2-ethyl-6,6-dimethylcyclohexa-1,3-diene-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c1-4-8-6-5-7-11(2,3)9(8)10(12)13/h5-6H,4,7H2,1-3H3 |
Clé InChI |
XZDQFYJKCUBINR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(CC=C1)(C)C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


